An In-Depth Technical Guide to the Synthesis of Trimethyl Hexamethylene Diamine from Isophorone
An In-Depth Technical Guide to the Synthesis of Trimethyl Hexamethylene Diamine from Isophorone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary industrial synthesis routes for Trimethyl Hexamethylene Diamine (TMD), also known as Isophorone (B1672270) Diamine (IPDA), originating from isophorone. This document details the core chemical transformations, experimental protocols, and quantitative data to support research and development in related fields.
Introduction
Trimethyl hexamethylene diamine is a crucial aliphatic diamine monomer used in the production of specialty polyamides and epoxy curing agents. Its synthesis predominantly starts from isophorone, a readily available industrial chemical derived from the self-condensation of acetone.[1][2] The synthesis of TMD from isophorone is a multi-step process that has been optimized for high yield and purity. This guide will focus on the most commercially viable pathway, which proceeds through the key intermediates isophorone nitrile (IPN) and isophorone nitrile imine (IPNI).
Primary Synthesis Pathway: From Isophorone to Trimethyl Hexamethylene Diamine
The most common industrial synthesis of trimethyl hexamethylene diamine from isophorone involves a three-step process:
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Cyanidation of Isophorone: The initial step involves the reaction of isophorone with hydrocyanic acid or a cyanide salt to form 3-cyano-3,5,5-trimethylcyclohexanone, commonly known as isophorone nitrile (IPN).
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Imination of Isophorone Nitrile: The resulting isophorone nitrile is then reacted with ammonia (B1221849) to form 3-cyano-3,5,5-trimethylcyclohexylimine, or isophorone nitrile imine (IPNI).
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Reductive Amination of Isophorone Nitrile Imine: The final step is the catalytic hydrogenation of isophorone nitrile imine in the presence of ammonia to yield the target molecule, trimethyl hexamethylene diamine. This final product is a mixture of cis and trans isomers.
A less common, alternative route involves the hydrogenation of isophorone to trimethylcyclohexanol, followed by oxidation to trimethyladipic acid, which is then converted to the diamine via the corresponding dinitrile.[1][3]
Experimental Protocols and Quantitative Data
The following sections provide detailed experimental conditions and quantitative data for each step of the primary synthesis pathway.
Step 1: Cyanidation of Isophorone to Isophorone Nitrile (IPN)
This step introduces the first nitrogen functionality to the isophorone backbone.
Experimental Protocol:
A typical procedure for the synthesis of isophorone nitrile involves the reaction of isophorone with sodium cyanide in the presence of an acidification agent and a suitable solvent.[4]
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Reactants: Isophorone, Sodium Cyanide (NaCN), Ammonium Chloride (NH₄Cl) as an acidification reagent.
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Solvent: Dimethylformamide (DMF).
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Reaction Conditions: The reaction is typically carried out at a temperature of 70°C for 4 hours.
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Stoichiometry: For 0.0669 mol of isophorone, 0.048 mol of NaCN and 5 mL of NH₄Cl (6 mol·L⁻¹) are used.[4]
Quantitative Data:
| Parameter | Value | Reference |
| Isophorone | 0.0669 mol | [4] |
| Sodium Cyanide | 0.048 mol | [4] |
| Ammonium Chloride (6 mol·L⁻¹) | 5 mL | [4] |
| Temperature | 70°C | [4] |
| Reaction Time | 4 h | [4] |
| Yield of Isophorone Nitrile | 94.9% | [4] |
Step 2: Imination of Isophorone Nitrile (IPN) to Isophorone Nitrile Imine (IPNI)
The ketone group of isophorone nitrile is converted to an imine in this step.
Experimental Protocol:
The imination of isophorone nitrile is achieved by reacting it with ammonia in the presence of a catalyst.
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Reactant: Isophorone Nitrile.
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Reagent: Ammonia (NH₃).
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Catalyst: Calcium Oxide (CaO).
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Reaction Conditions: The reaction is conducted at 70°C for 4 hours under an initial ammonia pressure of 0.2 MPa.[4]
Quantitative Data:
| Parameter | Value | Reference |
| Catalyst | CaO | [4] |
| Ammonia Pressure | 0.2 MPa | [4] |
| Temperature | 70°C | [4] |
| Reaction Time | 4 h | [4] |
| Conversion of Isophorone Nitrile | 97.4% | [4] |
| Yield of Isophorone Nitrile Imine | 87.6% | [4] |
Step 3: Reductive Amination of Isophorone Nitrile Imine (IPNI) to Trimethyl Hexamethylene Diamine (TMD)
This final step involves the hydrogenation of both the imine and the nitrile groups to form the diamine.
Experimental Protocol:
The reductive amination of isophorone nitrile imine is a catalytic hydrogenation process.
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Reactant: Isophorone Nitrile Imine.
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Reagents: Hydrogen (H₂), Ammonia (NH₃).
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Catalyst: Raney Cobalt (2 g).[4] Other catalysts such as Raney Nickel and supported Group VIII metals can also be used.[5]
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Reaction Conditions: The reaction is performed at 120°C for 8 hours under a hydrogen pressure of 6 MPa and an initial ammonia pressure of 0.2 MPa.[4] Continuous processes often operate at higher pressures, ranging from 3 to 10 MPa.[6]
Quantitative Data:
| Parameter | Value | Reference |
| Catalyst | Raney Cobalt (2 g) | [4] |
| Hydrogen Pressure | 6 MPa | [4] |
| Ammonia Pressure | 0.2 MPa | [4] |
| Temperature | 120°C | [4] |
| Reaction Time | 8 h | [4] |
| Conversion of Isophorone Nitrile Imine | 100% | [4] |
| Yield of Trimethyl Hexamethylene Diamine | 95.6% | [4] |
Visualizations
The following diagrams illustrate the chemical pathways and a generalized experimental workflow for the synthesis of trimethyl hexamethylene diamine from isophorone.
Caption: Chemical synthesis pathway from Isophorone to Trimethyl Hexamethylene Diamine.
Caption: Generalized experimental workflow for the three-step synthesis of TMD.
Conclusion
The synthesis of trimethyl hexamethylene diamine from isophorone is a well-established industrial process. The three-step pathway involving cyanidation, imination, and reductive amination offers high yields and conversions. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals working on the synthesis and application of this important diamine. Further research may focus on the development of more sustainable catalysts and the optimization of continuous reaction processes to enhance efficiency and reduce environmental impact.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Trimethylhexamethylenediamine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. US5491264A - Preparation of isophorone diamine - Google Patents [patents.google.com]
- 6. DE19540191C1 - Prepn. of isophorone:di:amine from isophorone nitrile - Google Patents [patents.google.com]
